molecular formula C23H36ClFO4S B11963447 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride CAS No. 5376-78-3

5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride

Cat. No.: B11963447
CAS No.: 5376-78-3
M. Wt: 463.0 g/mol
InChI Key: ZNLPDKJASGHDSQ-UHFFFAOYSA-N
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Description

5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride is a chemical compound with the molecular formula C23H36ClFO4S and a molecular weight of 463.056 g/mol . This compound is known for its unique structure, which includes a fluorosulfonyl group, a hexadecyloxy chain, and a benzoyl chloride moiety. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

The synthesis of 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride typically involves multiple steps. One common method includes the reaction of 5-fluorosulfonyl-2-hydroxybenzoic acid with hexadecanol to form the corresponding ester. This ester is then converted to the benzoyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride (SOCl2), sodium hydroxide (NaOH), and various nucleophiles like amines and alcohols. Major products formed from these reactions include amides, esters, and carboxylic acids.

Scientific Research Applications

5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride involves its reactive functional groups. The benzoyl chloride moiety can form covalent bonds with nucleophiles, making it useful for modifying other molecules. The fluorosulfonyl group can participate in various chemical reactions, contributing to the compound’s versatility. Molecular targets and pathways depend on the specific application and the molecules it interacts with .

Comparison with Similar Compounds

Similar compounds to 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride include:

Compared to these similar compounds, this compound is unique due to its combination of functional groups, which provides distinct reactivity and applications.

Properties

CAS No.

5376-78-3

Molecular Formula

C23H36ClFO4S

Molecular Weight

463.0 g/mol

IUPAC Name

5-fluorosulfonyl-2-hexadecoxybenzoyl chloride

InChI

InChI=1S/C23H36ClFO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(25,27)28)19-21(22)23(24)26/h16-17,19H,2-15,18H2,1H3

InChI Key

ZNLPDKJASGHDSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)Cl

Origin of Product

United States

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